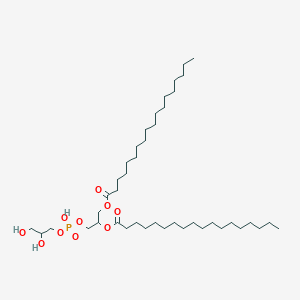

Distearoyl phosphatidylglycerol

Description

Properties

IUPAC Name |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZSBGHRPJMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963376 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-78-4 | |

| Record name | Distearoylphosphatidylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearoyl phosphatidylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISTEAROYLPHOSPHATIDYLGLYCEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4271ZA8WXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Distearoyl Phosphatidylglycerol (DSPG): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Distearoyl Phosphatidylglycerol (DSPG)

This compound (DSPG) is a synthetic, anionic phospholipid widely utilized in the pharmaceutical industry, particularly in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems.[1][2][3] Its structure consists of a glycerol (B35011) backbone, two stearic acid chains, a phosphate (B84403) group, and a glycerol head group.[4] This amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows it to self-assemble into bilayer structures in aqueous environments, forming the fundamental architecture of liposomes.[2][5]

The inclusion of DSPG in lipid-based formulations is primarily driven by its ability to impart a negative surface charge, which enhances stability by preventing aggregation through electrostatic repulsion.[6] Furthermore, DSPG plays a crucial role in modulating the physicochemical properties of liposomes, including their phase transition temperature, membrane fluidity, and drug encapsulation efficiency.[7][8] It is a component in several FDA-approved drug products, highlighting its status as a well-characterized and generally recognized as safe (GRAS) excipient.[9][10]

This technical guide provides a comprehensive overview of the core properties of DSPG, detailed experimental protocols for its use in liposome (B1194612) preparation and characterization, and an examination of its role in drug delivery systems.

Physicochemical Properties of DSPG

The utility of DSPG in drug delivery is intrinsically linked to its distinct physicochemical characteristics. These properties influence the formulation, stability, and in vivo performance of liposomal drug products.

Summary of Quantitative Data

A compilation of key quantitative data for DSPG is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C42H83O10P | [4] |

| Molecular Weight | 779.1 g/mol | [4] |

| Sodium Salt Molecular Formula | C42H82NaO10P | [9] |

| Sodium Salt Molecular Weight | 801.1 g/mol | [9] |

| Phase Transition Temperature (Tm) | 55 °C | [7] |

| Solubility | Insoluble in water and acetone; Soluble in chloroform/methanol mixtures (e.g., 9:1 v/v) | [9] |

| pKa of Phosphate Group | Phosphatidylglycerols are moderately acidic and carry a net negative charge at physiological pH (pH 7.4). A specific pKa value for the phosphate group of DSPG is not consistently reported in the literature, but it is understood to be low enough to ensure deprotonation and a negative charge under physiological conditions. | [11][12] |

| Critical Micelle Concentration (CMC) | As a diacyl phospholipid, DSPG preferentially forms bilayers (liposomes) in aqueous solutions rather than micelles. Therefore, the concept of a CMC, which defines the concentration for micelle formation, is not typically applied. The concentration at which bilayer vesicles begin to form is in the nanomolar to micromolar range. | [13] |

Impact on Liposome Characteristics

The incorporation of DSPG into liposomal formulations significantly influences their physical and chemical attributes.

| Parameter | Effect of DSPG Incorporation | Quantitative Data Example | References |

| Zeta Potential | Imparts a negative surface charge, leading to a negative zeta potential. The magnitude of the negative charge increases with higher molar ratios of DSPG. | Negatively charged liposomes composed of DSPC:DSPG:cholesterol (65:10:25 molar ratio) exhibited a zeta potential of approximately -50 mV. | |

| Particle Size & Polydispersity Index (PDI) | Can influence particle size and distribution. The negative charge helps to prevent aggregation, leading to more monodisperse populations. | Liposomes composed of 25 mol% DSPG, 30 mol% cholesterol, and 45 mol% DPPC had a hydrodynamic diameter of 172 nm and a PDI of 0.00. | [8] |

| Membrane Rigidity | The inclusion of saturated acyl chains, as in DSPG, generally increases the rigidity of the lipid bilayer compared to unsaturated phospholipids (B1166683). | In mixtures with DOPC, increasing the molar ratio of DSPG leads to a decrease in the area compressibility modulus (KA), indicating a less stiff bilayer in that specific system. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPG in the context of liposomal drug delivery.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common and robust method for producing unilamellar vesicles of a defined size.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

-

Organic solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Vortex mixer

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes (1 mL)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and DSPG in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., DSPC:Chol:DSPG at 65:25:10).

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of all lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

-

-

Hydration:

-

Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 60-65°C).

-

Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

-

Vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion (Size Reduction):

-

Assemble the liposome extruder with a 100 nm polycarbonate membrane.

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature (e.g., 60-65°C).

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes.

-

References

- 1. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. fda.gov [fda.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. phospholipid-research-center.com [phospholipid-research-center.com]

- 13. ModelSEED [modelseed.org]

An In-depth Technical Guide to Distearoyl Phosphatidylglycerol (DSPG)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Distearoyl Phosphatidylglycerol (DSPG) is a synthetic, anionic phospholipid integral to the advancement of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its unique molecular structure, characterized by two saturated stearic acid tails and a negatively charged phosphoglycerol headgroup, imparts critical physicochemical properties such as high phase transition temperature and membrane stability. These attributes make DSPG an excipient of choice for formulating stable, long-circulating nanocarriers. This guide provides a comprehensive overview of DSPG's chemical structure, physicochemical properties, its role in drug delivery, detailed experimental protocols for formulation and characterization, and its interactions with biological systems.

Chemical Structure and Identifiers

DSPG is a phosphatidylglycerol where the acyl groups at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are both stearoyl groups.[1] The stereochemistry is typically specified as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The presence of the phosphoglycerol headgroup confers a net negative charge under physiological pH conditions.[2]

The structure consists of:

-

A glycerol backbone.

-

Two stearic acid (C18:0) acyl chains ester-linked to the sn-1 and sn-2 positions. These long, saturated chains allow for dense packing, contributing to a high phase transition temperature and low membrane permeability.

-

A phosphoglycerol headgroup attached to the sn-3 position, providing an anionic surface charge.

// Relationships Headgroup -> Charge [color="#EA4335", arrowhead=normal]; Charge -> Interactions [color="#34A853", arrowhead=normal]; Tails -> Tm [color="#EA4335", arrowhead=normal]; Tm -> Stability [color="#34A853", arrowhead=normal]; } dot Caption: Relationship between DSPG's structure and its key properties.

Physicochemical Properties

The properties of DSPG are critical to its function in pharmaceutical formulations. Its high phase transition temperature (Tm) ensures the creation of rigid, stable liposomal membranes at physiological temperatures, reducing premature drug leakage. The anionic nature influences biodistribution and cellular interaction.

Table 1: Chemical Identifiers and Physicochemical Properties of DSPG

| Property | Value | Reference(s) |

| IUPAC Name | [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | [1] |

| Synonyms | DSPG, 18:0 PG, 1,2-Distearoyl-sn-glycero-3-phosphoglycerol | [1][3] |

| Molecular Formula | C42H83O10P (Acid form), C42H82NaO10P (Sodium salt) | [1][4][5] |

| Molecular Weight | ~779.1 g/mol (Acid form), ~801.1 g/mol (Sodium salt) | [1][4][6] |

| CAS Number | 200880-42-8 (sn-glycerol, sodium salt), 4537-78-4 (DL-glycerol) | [1][2] |

| Charge | Anionic at physiological pH | [2][7] |

| Phase Transition (Tm) | ~55 °C | [8] |

| Critical Micelle Conc. | Extremely low; strongly favors bilayer formation over micelles. | N/A |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in chloroform/methanol mixtures; insoluble in water and acetone. | [4] |

Applications in Drug Development

DSPG is a key component in advanced drug delivery systems, valued for its ability to confer a negative surface charge and enhance membrane stability.

-

Anionic Liposomes: The primary application of DSPG is in the formation of anionic liposomes. The negative charge can reduce rapid clearance by the mononuclear phagocyte system (MPS) compared to highly cationic particles, although it can still lead to protein binding. This charge is also crucial for directing nanoparticles; for instance, anionic LNPs have been shown to preferentially target the hepatic reticuloendothelial system.[9]

-

Enhanced Stability: The long, saturated C18:0 acyl chains of DSPG result in a high Tm of approximately 55°C.[8] When formulated with other lipids like DSPC (Tm ~55°C) and cholesterol, it creates a rigid and stable lipid bilayer at body temperature (37°C).[10][11] This high stability minimizes drug leakage during circulation, a critical factor for potent APIs.[3][10]

-

Immunomodulation: DSPG-containing liposomes have shown significant potential in immunotherapy. They can be used to encapsulate antigens and induce antigen-specific regulatory T-cells (Tregs).[4][12] This approach has been successfully demonstrated in preclinical models to vaccinate against atherosclerosis by reducing plaque formation and inflammation.[4][12]

-

Gene Delivery: While cationic lipids are more common for nucleic acid delivery due to electrostatic complexation with negatively charged RNA/DNA, anionic liposomes are being explored as a less toxic alternative.[7] Divalent cations can be used as "bridges" to facilitate the assembly of anionic liposome-DNA complexes.[1]

Biological Interactions of DSPG-Containing Liposomes

When introduced into the bloodstream, the fate of a DSPG-liposome is heavily influenced by its interaction with blood components. The anionic surface rapidly acquires a "protein corona," a layer of adsorbed proteins. This corona, rather than the naked lipid surface, dictates the biological identity of the nanoparticle.

A key pathway for the uptake of DSPG-liposomes by Antigen-Presenting Cells (APCs), such as macrophages and dendritic cells, has been elucidated.[4][12]

-

Protein Corona Formation: In the circulation, blood proteins adsorb to the liposome (B1194612) surface.

-

C1q Binding: The complement component C1q specifically binds to the anionic DSPG-liposome surface.

-

Scavenger Receptor Recognition: The liposome-C1q complex is then recognized and bound by scavenger receptors (SRs) on the surface of APCs.

-

Cellular Uptake: This recognition event triggers the internalization (endocytosis) of the liposome by the APC.

-

Antigen Processing & Presentation: Once inside the cell, the liposome is processed, and its cargo (e.g., a peptide antigen) is released to be presented by the APC, initiating a downstream immune response, such as the activation of regulatory T-cells.

// Nodes Lipo [label="DSPG Liposome\n(Anionic Surface)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood [label="Bloodstream", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Corona [label="Protein Corona\nFormation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C1q [label="C1q Complement\nProtein Binding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Antigen Presenting Cell (APC)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.5]; SR [label="Scavenger\nReceptor (SR)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Uptake [label="Endocytosis/\nUptake", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Processing [label="Antigen Processing\n& Presentation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lipo -> Blood [label="Injection"]; Blood -> Corona [label="Plasma Proteins"]; Corona -> C1q; C1q -> SR [label="Binding"]; SR -> Uptake [label="Triggers"]; Uptake -> Processing;

// Positioning SR on the edge of APC {rank=same; SR; APC} SR -> APC [style=invis]; } dot Caption: Uptake of DSPG liposomes by Antigen-Presenting Cells.

Experimental Protocols

Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This method is a standard and widely used technique for preparing unilamellar liposomes of a defined size.[13][14]

Methodology:

-

Lipid Preparation: Dissolve DSPG and other lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., a 9:1 chloroform:methanol mixture) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8]

-

Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. The temperature should be maintained above the Tm of the lipid with the highest transition temperature (for DSPG, >55°C).

-

Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours (or overnight) to remove any residual organic solvent. This step is critical for formulation stability and safety.[8]

-

Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug, if applicable. The hydration buffer should be pre-heated to a temperature above the lipid Tm (>55°C). Agitate the flask by vortexing or swirling to suspend the lipids, forming multilamellar vesicles (MLVs).[8]

-

Extrusion (Sizing): To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder apparatus.[14][15] The extrusion should also be performed above the lipid Tm. Typically, 11-21 passes are sufficient to achieve a narrow size distribution.

-

Purification: Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.

-

Sterilization: For in vivo use, sterilize the final liposome preparation by filtration through a 0.22 µm filter.

// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="1. Dissolve Lipids\nin Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporate [label="2. Form Thin Film\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="3. Dry Film\n(High Vacuum)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrate [label="4. Hydrate with\nAqueous Buffer (>Tm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrude [label="5. Extrude Through\nMembrane (>Tm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="7. Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Dry; Dry -> Hydrate; Hydrate -> Extrude [label="Forms MLVs"]; Extrude -> Purify [label="Forms LUVs"]; Purify -> Characterize; Characterize -> End; } dot Caption: Workflow for liposome preparation via thin-film hydration.

Protocol: Liposome Characterization

Characterization is essential to ensure the formulation meets the required specifications for size, charge, and stability.

Table 2: Key Characterization Techniques and Methodologies

| Parameter | Technique | Methodology | Reference(s) |

| Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilute the liposome suspension in the original buffer to an appropriate concentration to avoid multiple scattering effects.[16] Measure the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The hydrodynamic diameter and Polydispersity Index (PDI) are calculated from these fluctuations. | [5][17][18] |

| Surface Charge | Zeta Potential Analysis | Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). An electric field is applied across the sample, causing the charged liposomes to move. The velocity of this movement (electrophoretic mobility) is measured via laser Doppler velocimetry and used to calculate the zeta potential, which reflects surface charge. A value below -30 mV generally indicates good colloidal stability. | [5][17][19] |

| Encapsulation Efficiency | Chromatography / Spectroscopy | Separate the liposomes from the unencapsulated drug using size exclusion chromatography or ultracentrifugation.[15] Disrupt the purified liposomes with a suitable solvent or detergent. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) and compare it to the initial amount of drug used. | [3][15] |

| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Apply a drop of the liposome suspension to a TEM grid and visualize. For improved structural preservation, Cryo-TEM is preferred, where the sample is flash-frozen to observe the liposomes in their hydrated state. This confirms the spherical shape and lamellarity of the vesicles. | [5] |

Conclusion

This compound is a cornerstone phospholipid for the development of advanced, negatively charged liposomal drug delivery systems. Its well-defined chemical structure, characterized by saturated acyl chains and an anionic headgroup, translates directly into desirable pharmaceutical properties: high stability, controlled drug release, and unique biological interaction profiles. The ability of DSPG-liposomes to engage with the immune system, particularly in promoting tolerogenic responses, opens new avenues for therapeutic vaccines and immunomodulatory treatments. The robust and scalable formulation protocols available make DSPG a reliable and versatile tool for researchers and drug developers aiming to create the next generation of nanomedicines.

References

- 1. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of lipid composition and surface charge on biodistribution of intact liposomes releasing from hydrogel-embedded vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anionic 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) liposomes induce antigen-specific regulatory T cells and prevent atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 16. phmethods.net [phmethods.net]

- 17. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]

- 18. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brookhaveninstruments.com [brookhaveninstruments.com]

An In-depth Technical Guide to the Synthesis and Purification of Distearoyl Phosphatidylglycerol (DSPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distearoyl phosphatidylglycerol (DSPG) is a saturated phospholipid composed of a glycerol (B35011) backbone, two stearic acid chains, a phosphate (B84403) group, and a terminal glycerol headgroup. Its chemical formula is C42H83O10P.[1][2] DSPG is a crucial component of biological membranes, particularly in bacteria and to a lesser extent in eukaryotes.[1] It plays a significant role in modulating membrane fluidity and surface charge. In the pharmaceutical industry, DSPG is a widely used excipient in liposomal drug delivery systems, where it can enhance the stability of the formulation and facilitate the release of therapeutic agents.[3][4][5] Notably, research has explored the potential of DSPG in therapeutic applications, such as improving mucociliary transport in cystic fibrosis patients.[1][6] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for DSPG, offering detailed experimental protocols and comparative data for researchers and drug development professionals.

I. Synthesis of this compound

The synthesis of DSPG can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, scalability, and the ability to introduce specific acyl chains.

1. Enzymatic Synthesis

Enzymatic synthesis routes are often favored for their high specificity, mild reaction conditions, and production of stereochemically pure products. The primary enzymatic pathways for DSPG synthesis are the de novo biosynthesis pathway and the phospholipase D-catalyzed transphosphatidylation.

a) De Novo Biosynthesis Pathway

This pathway mimics the natural synthesis of phosphatidylglycerol in living organisms.[1][7] It is a multi-step process involving several key enzymes.

Experimental Protocol: Enzymatic Synthesis of Phosphatidylglycerol

-

Activation of Stearic Acid: Stearic acid is first activated to stearoyl-CoA by acyl-CoA synthetase in the presence of ATP and Coenzyme A.

-

Formation of Phosphatidic Acid: Glycerol-3-phosphate is sequentially acylated at the sn-1 and sn-2 positions with two molecules of stearoyl-CoA, catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), respectively, to form 1,2-distearoyl-sn-glycerol-3-phosphate (distearoyl phosphatidic acid).[8]

-

Synthesis of CDP-Diacylglycerol: The resulting phosphatidic acid is then activated with cytidine (B196190) triphosphate (CTP) by the enzyme phosphatidate cytidylyltransferase (CDP-diacylglycerol synthase) to form cytidine diphosphate-diacylglycerol (CDP-DAG).[1][7][8]

-

Formation of Phosphatidylglycerol Phosphate: CDP-DAG reacts with glycerol-3-phosphate in a reaction catalyzed by phosphatidylglycerophosphate synthase to yield phosphatidylglycerol phosphate (PGP).[1][7]

-

Dephosphorylation to Phosphatidylglycerol: Finally, PGP is dephosphorylated by a specific phosphatase, PGP phosphatase, to produce this compound.[1][7]

Signaling Pathway: De Novo Biosynthesis of DSPG

Caption: De Novo Biosynthesis of DSPG.

b) Phospholipase D-Catalyzed Transphosphatidylation

This method provides a more direct route to DSPG by utilizing the enzyme phospholipase D (PLD) to exchange the headgroup of a readily available phospholipid, such as phosphatidylcholine (PC), with glycerol.[7][9]

Experimental Protocol: PLD-Catalyzed Synthesis of DSPG from DSPC

This protocol is adapted from studies on PLD-catalyzed transphosphatidylation.[9]

-

Reaction Setup: A two-phase system is prepared with an organic solvent (e.g., isopropyl ether or dichloromethane) and an aqueous buffer (e.g., 0.2 M sodium acetate, pH 5.6).[9]

-

Substrate Addition: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is dissolved in the organic phase. Glycerol is added to the aqueous phase at a significant molar excess relative to DSPC (e.g., a molar ratio of at least 5.3 for PLD from Streptomyces sp. or 64 for cabbage PLD).[9]

-

Enzyme Addition: Phospholipase D from a suitable source (e.g., Streptomyces sp. or cabbage) is added to the reaction mixture.[9]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with constant stirring for a period of time (e.g., 24 hours) to allow for the transphosphatidylation reaction to proceed.[9]

-

Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD).[9]

-

Product Isolation: Upon completion, the organic phase containing the DSPG product is separated, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Logical Relationship: PLD-Catalyzed Transphosphatidylation

Caption: PLD-Catalyzed Synthesis of DSPG.

2. Chemical Synthesis

Chemical synthesis offers the flexibility to produce a wide variety of phospholipids (B1166683) with defined acyl chains and stereochemistry, although it often involves multiple steps of protection and deprotection, and may require more stringent reaction conditions. A notable approach for phospholipid synthesis is the H-phosphonate methodology.

a) H-Phosphonate Methodology

This method provides a robust pathway to optically pure phosphatidylglycerols in fewer steps compared to some other chemical routes.[10] It features a stable triethylammonium (B8662869) H-phosphonate salt intermediate that is amenable to chromatographic purification.[10]

Experimental Protocol: H-Phosphonate Synthesis of a Phosphatidylglycerol

The following is a generalized protocol based on the synthesis of unsymmetrical phosphatidylglycerols using the H-phosphonate method.[10]

-

Preparation of Protected Glycerol Backbone: A suitably protected glycerol derivative with a free hydroxyl group at the sn-3 position and stearoyl groups at the sn-1 and sn-2 positions is required as the starting material.

-

Formation of H-phosphonate Monoester: The protected diacylglycerol is reacted with phosphorous trichloride (B1173362) and triethylammonium bicarbonate to form the corresponding H-phosphonate monoester.

-

Coupling with Protected Glycerol: The H-phosphonate monoester is then coupled with a protected glycerol derivative (e.g., with a free primary hydroxyl group) in the presence of an activating agent such as pivaloyl chloride.

-

Oxidation: The resulting H-phosphonate diester is oxidized to the phosphate triester using an oxidizing agent like iodine in the presence of water.

-

Deprotection: Finally, all protecting groups are removed under appropriate conditions to yield the final DSPG product.

Experimental Workflow: H-Phosphonate Synthesis of DSPG

Caption: H-Phosphonate Synthesis Workflow.

Quantitative Data on Synthesis Methods

| Synthesis Method | Key Enzyme/Reagent | Starting Material | Typical Yield | Reference |

| PLD Transphosphatidylation | Phospholipase D (Streptomyces sp.) | Phosphatidylcholine | Nearly quantitative | [9] |

| PLD Transphosphatidylation | Phospholipase D (cabbage) | Phosphatidylcholine | Nearly quantitative | [9] |

| H-Phosphonate Method | Pivaloyl chloride, Iodine | Protected Diacylglycerol | 78-93% (for intermediate steps) | [10] |

II. Purification of this compound

The purification of DSPG is critical to remove unreacted starting materials, byproducts, and catalysts, ensuring a high-purity final product suitable for pharmaceutical applications. The primary methods for DSPG purification are chromatography and crystallization.

1. Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of phospholipids. Both normal-phase and reverse-phase HPLC can be employed.

Experimental Protocol: Preparative HPLC Purification of DSPG

The following is a general protocol for the preparative HPLC purification of a phospholipid like DSPG, based on established methods for similar compounds.[11][12][13][14]

-

Column Selection: A preparative HPLC column with a suitable stationary phase is chosen. For phospholipids, a silica-based column for normal-phase chromatography or a C8 or C18 column for reverse-phase chromatography can be used.[14]

-

Mobile Phase: A suitable mobile phase system is developed. For normal-phase HPLC, a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol) with a small amount of water or acid/base modifier may be used. For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.

-

Sample Preparation: The crude DSPG is dissolved in a minimal amount of the initial mobile phase or a compatible solvent.

-

Injection and Fraction Collection: The sample is injected onto the column, and the elution is monitored using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector (if the molecule has a chromophore, which DSPG does not, making ELSD more suitable). Fractions are collected based on the elution profile of the DSPG peak.

-

Solvent Removal and Product Recovery: The solvent from the collected fractions is removed under reduced pressure to yield the purified DSPG.

Experimental Workflow: HPLC Purification of DSPG

Caption: HPLC Purification Workflow for DSPG.

2. Crystallization

Crystallization is a cost-effective method for purifying large quantities of compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol: Crystallization of DSPG

-

Solvent Selection: A solvent system in which DSPG has high solubility at elevated temperatures and low solubility at lower temperatures is required. This often involves a binary or ternary solvent mixture. Based on its solubility properties, a mixture of chloroform (B151607) and methanol, from which it is soluble, followed by the addition of a non-solvent like acetone, in which it is insoluble, could be a starting point for developing a crystallization method.[15]

-

Dissolution: The crude DSPG is dissolved in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature.

-

Cooling and Crystal Formation: The solution is slowly cooled to allow for the formation of crystals. The cooling rate can influence the size and purity of the crystals.

-

Isolation: The crystals are isolated by filtration.

-

Washing: The isolated crystals are washed with a cold solvent in which DSPG has low solubility to remove any remaining impurities.

-

Drying: The purified DSPG crystals are dried under vacuum to remove any residual solvent.

Quantitative Data on Purification Methods

| Purification Method | Key Parameters | Achievable Purity | Reference |

| Preparative HPLC | Column type, mobile phase gradient | >98% | [11][16] |

| Crystallization | Solvent system, cooling rate | High, dependent on optimization | [15] |

| Molecular Distillation + Acetone Fractionation | Temperature, pressure, solvent ratio | 92.2% (for a similar lipid) | [17] |

The synthesis and purification of this compound can be achieved through various enzymatic and chemical routes, each with its own set of advantages. Enzymatic methods, particularly PLD-catalyzed transphosphatidylation, offer a direct and high-yielding approach to stereochemically pure DSPG. Chemical methods like the H-phosphonate synthesis provide flexibility for creating analogues but may require more extensive optimization of reaction and purification steps. High-performance liquid chromatography and crystallization are effective methods for obtaining high-purity DSPG suitable for pharmaceutical applications. The choice of a specific synthesis and purification strategy will depend on the desired scale of production, purity requirements, and available resources. This guide provides a foundational understanding of the available methodologies to aid researchers and drug development professionals in the production of this important phospholipid.

References

- 1. Buy this compound | 4537-78-4 [smolecule.com]

- 2. Distearoylphosphatidylglycerol | C42H83O10P | CID 65145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) | 200880-42-8 [chemicalbook.com]

- 5. kyforabio.com [kyforabio.com]

- 6. This compound liposomes improve surface and transport properties of CF mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-Distearoyl-sn-glycero-3-phosphocholine [doi.usp.org]

- 12. m.youtube.com [m.youtube.com]

- 13. tarosdiscovery.com [tarosdiscovery.com]

- 14. Separation, purification and enrichment [proteome-factory.com]

- 15. This compound - CD Formulation [formulationbio.com]

- 16. sg.idtdna.com [sg.idtdna.com]

- 17. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of Distearoyl Phosphatidylglycerol in Cell Membranes

Abstract

This compound (DSPG) is a saturated, anionic phospholipid that plays a crucial role in the structural integrity and functionality of biological membranes and is a key component in advanced drug delivery systems. This technical guide provides a comprehensive analysis of the functions of DSPG in cell membranes, supported by quantitative biophysical data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. Its unique molecular structure, characterized by two 18-carbon saturated acyl chains and a negatively charged headgroup, confers specific properties that are instrumental in creating ordered, stable, and functional membrane structures.

Core Biophysical Properties of DSPG in Lipid Bilayers

The primary contribution of DSPG to membrane function stems from its distinct molecular architecture. As an anionic phospholipid with two fully saturated stearoyl chains, DSPG molecules pack tightly within a lipid bilayer, leading to a highly ordered and cohesive membrane structure.[1] This dense packing significantly influences the physical characteristics of the membrane.

Membrane Stability and Fluidity

The saturated nature of DSPG's acyl chains leads to a decrease in membrane fluidity and an increase in membrane order.[2] Molecular dynamics simulations have demonstrated that phosphatidylglycerols (PGs) in bacterial membranes reduce the motion of neighboring lipids and enhance inter-lipid interactions through hydrogen bonding.[3][4] This ordering effect is critical for maintaining the structural integrity of membranes.

Membrane Electrostatics

As an anionic phospholipid, DSPG contributes a net negative charge to the membrane surface.[5][6][7] This negative surface potential is fundamental for the electrostatic attraction of cationic molecules, including peripheral membrane proteins and signaling molecules, thereby playing a pivotal role in their correct localization and function at the membrane interface.[6]

Thermotropic Behavior

DSPG exhibits a distinct gel-to-liquid crystalline phase transition. The main phase transition temperature (Tm) for pure DSPG is approximately 55°C.[3] Below this temperature, the acyl chains are in a highly ordered gel state, and above it, they transition to a more disordered, fluid state. This high Tm contributes to the stability of DSPG-containing membranes at physiological temperatures.

Quantitative Data on DSPG-Containing Membranes

The inclusion of DSPG in a lipid bilayer quantitatively alters its biophysical properties. The following tables summarize key parameters from studies on membranes containing DSPG and related phospholipids.

| Property | Lipid Composition | Value | Technique/Source |

| Main Phase Transition Temperature (Tm) | Pure DSPG | ~55 °C | Molecular Dynamics |

| Pure DSPC | ~56 °C | Molecular Dynamics | |

| Pure DSPA | ~75 °C | Molecular Dynamics | |

| Pure DSPS | ~68 °C | Molecular Dynamics | |

| Pure DSPE | ~74 °C | Molecular Dynamics | |

| Area Compressibility Modulus (KA) | Pure DOPC | 245.81 ± 9.85 mN/m | Molecular Dynamics |

| 65:35 DOPC:DSPG | 192.7 ± 10.8 mN/m | Molecular Dynamics | |

| 65:35 DOPC:DSPC | 211.3 ± 4.5 mN/m | Molecular Dynamics | |

| Area per Lipid | Saturated PG (extrapolated) | Similar to PCs | SANS/SAXS |

| DOPC | 66.3 Ų | Simulation | |

| Table 1: Summary of key biophysical parameters for DSPG and related phospholipids. Data sourced from molecular dynamics simulations and scattering experiments.[3][5][8][9] |

Role of DSPG in Biological Systems

DSPG and other phosphatidylglycerols are integral components of various biological membranes, where they perform critical functions.

Bacterial Membranes

In bacteria, particularly anaerobic species, phosphatidylglycerol is essential for maintaining the integrity and fluidity of the cell membrane.[10] It contributes to the stability of the membrane, helping it to withstand challenging environmental conditions by reducing permeability and preventing the desorption of other lipids.[3]

Mitochondrial Membranes

DSPG serves as a precursor for the synthesis of cardiolipin, a dimeric phospholipid found almost exclusively in the inner mitochondrial membrane.[11] Cardiolipin is indispensable for the optimal functioning of the enzymes involved in oxidative phosphorylation. The lipid composition of the outer mitochondrial membrane, including the presence of anionic lipids, is also a key regulator of mitochondrial dynamics, such as fusion and fission events.[12]

Involvement of DSPG in Cellular Signaling

Anionic phospholipids, including phosphatidylglycerol, are critical players in cellular signaling pathways. They can act as precursors for second messengers and create charged domains within the membrane that recruit and activate signaling proteins.

References

- 1. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 2. A calorimetric study of binary mixtures of saturated and monounsaturated mixed-chain phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Structure and Thermotropic Behavior of the Staphylococcus aureus Lipid Lysyl-Dipalmitoylphosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ableweb.org [ableweb.org]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Phase Transition Temperature of Distearoyl Phosphatidylglycerol (DSPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gel-to-liquid crystalline phase transition temperature (Tm) of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), a saturated, anionic phospholipid crucial in the formulation of lipid-based drug delivery systems, such as liposomes. Understanding the Tm is critical for the rational design, manufacture, and stability of these nanocarriers.

Core Concepts: The Phospholipid Phase Transition

Phospholipids, the building blocks of biological membranes and liposomes, exhibit thermotropic phase behavior, transitioning from a highly ordered gel phase (Lβ') to a disordered liquid crystalline phase (Lα) as temperature increases.[1][2][3] This transition is characterized by a specific temperature, the phase transition temperature (Tm), which is a key physicochemical parameter.

In the gel phase, the hydrocarbon chains of the phospholipid are fully extended and tightly packed, resulting in a rigid, less permeable bilayer.[3] Upon heating to the Tm, the chains undergo a conformational change, becoming more fluid and disordered, which increases the permeability and flexibility of the bilayer.[2]

The phase transition temperature is influenced by several factors, including:

-

Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions and a higher Tm.

-

Degree of Saturation: Unsaturated acyl chains with cis-double bonds introduce kinks that disrupt packing, lowering the Tm. DSPG, being fully saturated with 18-carbon stearoyl chains, has a relatively high Tm.

-

Headgroup: The nature of the polar headgroup can influence intermolecular interactions and hydration, thereby affecting the Tm.

-

Presence of Other Molecules: The incorporation of other molecules, such as cholesterol or encapsulated drugs, can alter the phase behavior of the lipid bilayer.

Quantitative Data: Phase Transition Temperature of DSPG

The gel-to-liquid crystalline phase transition temperature of pure DSPG has been determined by various biophysical techniques. The table below summarizes the reported values.

| Phase Transition Temperature (Tm) | Experimental Method | Reference(s) |

| 55 °C | Not specified (likely Differential Scanning Calorimetry) | [4][5] |

| 54 °C | Vibrating tube densitometry and neutral buoyancy | [6] |

Note: The slight variation in the reported Tm values can be attributed to differences in experimental conditions such as the hydration medium, pH, and the specific technique employed.

Experimental Protocol: Determination of Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and reliable method for determining the phase transition temperature of lipids.[7][8][9][10][11] The technique measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic events such as phase transitions.

Materials

-

1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) powder

-

Hydration buffer (e.g., 10 mM Tris buffer with 0.5 mM EDTA, pH 8.5)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Nitrogen gas

-

High-purity water

Equipment

-

Differential Scanning Calorimeter (DSC) with appropriate sample and reference pans (e.g., aluminum)

-

Rotary evaporator

-

Vortex mixer

-

Water bath or heating block

-

Extruder with polycarbonate membranes (optional, for unilamellar vesicle preparation)

Procedure

3.3.1. Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration

-

Lipid Dissolution: Dissolve a known quantity of DSPG in an organic solvent in a round-bottom flask.

-

Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

-

Hydration: Add the pre-warmed hydration buffer (at a temperature above the expected Tm of DSPG, e.g., 65°C) to the flask.

-

Vesicle Formation: Agitate the flask using a vortex mixer to hydrate (B1144303) the lipid film, leading to the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-10 mg/mL.

3.3.2. DSC Analysis

-

Sample Preparation: Accurately transfer a small volume (typically 10-50 µL) of the MLV suspension into a DSC sample pan.

-

Reference Preparation: In a separate reference pan, place an equal volume of the hydration buffer.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).

-

-

Temperature Program:

-

Heat the sample and reference at a constant scan rate, typically 1-2°C/min, to a final temperature well above the Tm (e.g., 75°C).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to ensure thermal history does not affect the results. The data from the second scan is typically used for analysis.

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak, where the peak maximum corresponds to the phase transition temperature (Tm).

-

The area under the peak is the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

-

Visualizations

Experimental Workflow for Tm Determination

Caption: Workflow for determining the phase transition temperature of DSPG.

Conceptual Diagram of Lipid Phase Transition

Caption: The thermotropic phase transition of a phospholipid bilayer.

References

- 1. Gel to liquid-crystalline phase transitions of lipids and membranes isolated from Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the gel to liquid crystalline phase transition on the osmotic behaviour of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]

- 4. avantiresearch.com [avantiresearch.com]

- 5. shaker.umh.es [shaker.umh.es]

- 6. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Rigidity and Fluidity: An In-depth Technical Guide to the Interaction of Distearoyl Phosphatidylglycerol with Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) and cholesterol, two fundamental components in the design of advanced lipid-based drug delivery systems and model membranes. Understanding the biophysical and thermodynamic interplay of these molecules is paramount for the rational design of liposomal formulations with optimized stability, permeability, and drug release characteristics. This document delves into the quantitative data governing their interaction, detailed experimental protocols for characterization, and the functional consequences of their association.

Biophysical and Thermodynamic Interactions

The interaction between the saturated anionic phospholipid DSPG and cholesterol is a classic example of the condensing effect cholesterol exerts on lipid bilayers. In its gel state (below its phase transition temperature), the acyl chains of DSPG are tightly packed in an ordered all-trans configuration. The introduction of cholesterol disrupts this ordered packing, leading to a more disordered state. Conversely, above the phase transition temperature, in the liquid-crystalline state, cholesterol orders the fluid acyl chains of DSPG, resulting in a state of intermediate fluidity known as the liquid-ordered (l_o) phase. This modulation of membrane fluidity is crucial for the functional properties of liposomes.

Phase Behavior and Thermodynamics

The primary technique to study the phase behavior of lipid mixtures is Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For DSPG-cholesterol mixtures, DSC reveals the influence of cholesterol on the main phase transition (gel to liquid-crystalline) of DSPG.

Table 1: Thermotropic Properties of DSPG/Cholesterol Mixtures (Representative Data)

| Cholesterol (mol%) | Main Transition Temperature (T_m) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Peak Width (ΔT_1/2) (°C) |

| 0 | 55 | 10.5 | 0.5 |

| 10 | 54.5 | 8.2 | 1.5 |

| 20 | 53.8 | 5.1 | 3.0 |

| 30 | Broadened/Absent | Significantly Reduced | > 5.0 |

| 40 | Absent | Absent | - |

| 50 | Absent | Absent | - |

Note: This table presents representative data synthesized from studies on saturated phospholipids (B1166683) like DSPC and DPPC interacting with cholesterol, as direct comprehensive datasets for DSPG-cholesterol are not available in a single source. The trend of a decrease and eventual abolishment of the phase transition is a well-established phenomenon for cholesterol's interaction with saturated phospholipids.

The data clearly indicates that increasing concentrations of cholesterol lead to a decrease in the main transition temperature (T_m) and a significant reduction in the enthalpy (ΔH) of the transition. This signifies a loss of cooperativity in the phase transition. At cholesterol concentrations above ~30-40 mol%, the sharp phase transition of pure DSPG is completely abolished, indicating the formation of the liquid-ordered phase where the distinction between gel and liquid-crystalline states is blurred.

Membrane Packing and Fluidity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²H-NMR, is a powerful tool to probe the orientational order of the acyl chains within the lipid bilayer. The deuterium (B1214612) order parameter (S_CD) provides a measure of the motional anisotropy of the C-D bonds along the acyl chain.

Table 2: Deuterium Order Parameters (S_CD) for DSPG Acyl Chains in the Presence of Cholesterol (Illustrative Values)

| Carbon Position | Pure DSPG (l_c phase, 60°C) | DSPG with 30 mol% Cholesterol (l_o phase, 60°C) |

| C2 | 0.20 | 0.40 |

| C6 | 0.18 | 0.38 |

| C10 | 0.15 | 0.35 |

| C14 | 0.10 | 0.25 |

| C18 | 0.05 | 0.10 |

Note: These are illustrative values based on studies of similar saturated phospholipids. The key takeaway is the significant increase in order parameter across the acyl chain in the presence of cholesterol in the liquid-crystalline state.

The increased S_CD values in the presence of cholesterol confirm its ordering effect on the otherwise fluid acyl chains of DSPG in the liquid-crystalline phase. This increased order leads to a thicker and less permeable membrane.

Interfacial Properties: Langmuir Monolayer Studies

Langmuir trough experiments provide valuable insights into the interactions between lipids at an air-water interface, mimicking a single leaflet of a bilayer. By measuring the surface pressure as a function of the area per molecule, one can deduce information about the packing and miscibility of the components.

Table 3: Interfacial Properties of DSPG/Cholesterol Monolayers (Representative Data)

| Cholesterol (mol%) | Area per Molecule at 30 mN/m (Ų/molecule) | Excess Gibbs Free Energy of Mixing (ΔG_exc) at 30 mN/m (J/mol) |

| 0 | 45 | 0 |

| 20 | 42 | -250 |

| 40 | 39 | -400 |

| 50 | 38 | -350 |

Note: Representative data based on similar lipid systems. Negative values of ΔG_exc indicate favorable mixing between DSPG and cholesterol.

The decrease in the average area per molecule with increasing cholesterol concentration is a manifestation of the condensing effect. The negative excess Gibbs free energy of mixing indicates a thermodynamically favorable interaction between DSPG and cholesterol in the monolayer, suggesting attractive forces between the two molecules.[1][2][3][4]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of DSPG-cholesterol liposomes.

Methodology:

-

Liposome (B1194612) Preparation:

-

DSPG and cholesterol are co-dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at the desired molar ratios.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the T_m of DSPG (~60°C). This results in the formation of multilamellar vesicles (MLVs).

-

For uniform vesicle size, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the T_m.

-

-

DSC Analysis:

-

A known amount of the liposome suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is subjected to a heating and cooling cycle at a controlled scan rate (e.g., 1-5°C/min) over a temperature range that encompasses the phase transition of DSPG (e.g., 20°C to 80°C).

-

The heat flow as a function of temperature is recorded.

-

-

Data Analysis:

-

The thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, the peak temperature (T_m), and the completion temperature of the transition.

-

The area under the transition peak is integrated to calculate the enthalpy of the transition (ΔH).

-

The width of the peak at half-height (ΔT_1/2) provides an indication of the cooperativity of the transition.

-

Solid-State ²H-NMR Spectroscopy

Objective: To measure the deuterium order parameters of DSPG acyl chains in the presence of cholesterol.

Methodology:

-

Sample Preparation:

-

Deuterated DSPG (specifically deuterated at various positions along the acyl chains) and cholesterol are co-dissolved and formed into a lipid film as described for DSC.

-

The lipid film is hydrated with a buffer to a final lipid concentration of about 20-40% (w/w).

-

The hydrated lipid dispersion is then transferred to an NMR rotor.

-

The sample is equilibrated at the desired temperature inside the NMR spectrometer.

-

-

NMR Spectroscopy:

-

²H-NMR spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

-

The temperature is precisely controlled during the experiment.

-

-

Data Analysis:

-

The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The deuterium order parameter (S_CD) is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

-

Langmuir Monolayer Study

Objective: To investigate the interfacial behavior and miscibility of DSPG and cholesterol.

Methodology:

-

Monolayer Formation:

-

A Langmuir trough is filled with a subphase (e.g., ultrapure water or buffer).

-

A solution of DSPG and cholesterol in a volatile solvent (e.g., chloroform) at a known concentration and molar ratio is carefully spread dropwise onto the subphase surface.

-

The solvent is allowed to evaporate completely (typically 10-15 minutes).

-

-

Isotherm Measurement:

-

The monolayer is compressed by moving barriers at a constant rate.

-

The surface pressure (π) is measured using a Wilhelmy plate or a Langmuir balance as a function of the mean molecular area (A).

-

-

Data Analysis:

-

The surface pressure-area (π-A) isotherm is plotted.

-

The limiting area per molecule is determined by extrapolating the steepest part of the isotherm to zero surface pressure.

-

The excess Gibbs free energy of mixing (ΔG_exc) can be calculated from the isotherms of the pure components and the mixture to assess miscibility. A negative value indicates favorable mixing.[1][2][3][4]

-

Visualizations

Experimental Workflow for Liposome Characterization

Caption: Workflow for the preparation and biophysical characterization of DSPG-cholesterol liposomes.

Effect of Cholesterol on DSPG Bilayer

Caption: Cholesterol's ordering effect on the DSPG bilayer in the liquid-crystalline phase.

DSPG-Cholesterol Liposomes in Drug Delivery

Caption: Role of DSPG-cholesterol liposomes as a drug delivery vehicle.

Functional Consequences and Applications

The interaction between DSPG and cholesterol has profound implications for the application of these lipids in drug delivery.

-

Enhanced Stability: The inclusion of cholesterol in DSPG liposomes significantly increases their stability in biological fluids. The ordering effect of cholesterol reduces the permeability of the bilayer to encapsulated drugs, preventing premature leakage during circulation.[5]

-

Modulated Drug Release: By controlling the DSPG to cholesterol ratio, the fluidity of the liposomal membrane can be fine-tuned. This allows for the design of formulations with specific drug release profiles. For instance, a more rigid membrane (higher cholesterol content) will result in a slower, more sustained release of the encapsulated drug.

-

Improved Pharmacokinetics: The enhanced stability of DSPG-cholesterol liposomes leads to longer circulation times in the bloodstream. This increases the probability of the liposomes reaching their target site, thereby improving the therapeutic efficacy of the encapsulated drug.

-

Versatility in Formulation: DSPG-cholesterol-based liposomes can encapsulate a wide range of therapeutic agents, from small molecule drugs to large biologics like proteins and nucleic acids. The anionic nature of DSPG can also be utilized for electrostatic interactions with cationic drugs or for surface modification with targeting ligands.

References

- 1. The Interaction Energies of Cholesterol and 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine in Spread Mixed Monolayers at the Air-Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic aspects of cholesterol effect on properties of phospholipid monolayers: Langmuir and Langmuir-Blodgett monolayer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interaction energies of cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine in spread mixed monolayers at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DSPG in Model Lipid Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG) is an anionic phospholipid that plays a crucial role in the biophysical properties and functional characteristics of model lipid membranes. Its unique structural features, including a negatively charged headgroup and long, saturated acyl chains, make it a valuable component in the design of liposomal drug delivery systems and in fundamental studies of membrane biophysics. This technical guide provides a comprehensive overview of the role of DSPG in model lipid membranes, detailing its impact on membrane structure, stability, and its interactions with other membrane components. The information is presented through quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Biophysical Properties of DSPG in Model Lipid Membranes

The inclusion of DSPG in a lipid bilayer significantly influences its physical and chemical properties. These effects are critical for the stability and functionality of model membranes and liposomal formulations.

Structural Parameters

The presence of DSPG alters the geometry and packing of lipids within a bilayer. Key structural parameters are summarized in the table below.

| Parameter | Value | Experimental Conditions | Reference |

| Area per Lipid (A) | Smaller than DPPG at the same temperature | Fluid phase, 60 °C | [1] |

| Bilayer Thickness (DB) | Thicker than DPPG at the same temperature | Fluid phase, 60 °C | [1] |

| Hydrocarbon Thickness (2DC) | Increases with acyl chain length | Fluid phase, temperature-dependent | [1] |

Table 1: Structural parameters of DSPG-containing lipid bilayers.

Thermotropic Properties

The phase transition temperature (Tm) is a critical parameter that defines the fluidity of the lipid membrane. DSPG, with its long saturated chains, exhibits a high Tm.

| Lipid | Main Phase Transition Temperature (Tm) | Method | Reference |

| DSPG | 54 °C | Vibrating tube densitometry | [1] |

| DMPG | 23 °C | Vibrating tube densitometry | [1] |

| DPPG | 41 °C | Vibrating tube densitometry | [1] |

Table 2: Main phase transition temperatures of various phosphatidylglycerols.

Mechanical Properties

DSPG influences the mechanical resilience and deformability of lipid bilayers, which is particularly relevant for the design of stable drug delivery vesicles.

| System Composition (molar ratio) | Area Compressibility Modulus (KA) (mN/m) | Observation | Reference |

| DOPC:DSPG (65:35) | 192.7 ± 10.8 | Softest among tested mixtures | [2] |

| Pure DOPC | 245.81 ± 9.85 | Reference value | [2] |

Table 3: Area compressibility modulus of DOPC bilayers containing DSPG.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. This section outlines key experimental protocols for studying the role of DSPG in model lipid membranes.

Preparation of DSPG-Containing Liposomes by Thin-Film Hydration

This is a common method for producing multilamellar vesicles (MLVs) which can then be processed into unilamellar vesicles (ULVs).[3]

Materials:

-

1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG)

-

Other lipids as required (e.g., DPPC, Cholesterol)

-

Organic solvent (e.g., chloroform/methanol mixture, 3:1 v/v)

-

Hydration buffer (e.g., distilled water, phosphate-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

High-pressure homogenizer (optional, for unilamellar vesicles)

Procedure:

-

Lipid Dissolution: Dissolve DSPG and other lipids in the organic solvent mixture in a round-bottom flask. For example, use 15.64 mg of DSPG with other lipids as per the desired molar ratio.[3]

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 200±5 mmHg) at a temperature above the Tm of the lipid with the highest Tm (e.g., 55±2°C for a mixture containing DSPG) for approximately 4 hours with a rotation speed of 100 rpm.[3] This creates a thin, uniform lipid film on the flask's inner surface.

-

Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for several hours or overnight.

-

Hydration: Add the aqueous hydration buffer to the flask. The volume will determine the final lipid concentration. For encapsulation of a substance, it should be dissolved in this buffer. Hydrate the lipid film for about 30 minutes to form MLVs.[3]

-

Size Reduction (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to high-pressure homogenization or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the thermotropic properties of lipid bilayers.[4]

Materials:

-

DSPG-containing liposome (B1194612) suspension

-

Reference buffer (the same buffer used for liposome hydration)

-

DSC instrument

-

DSC sample and reference pans

Procedure:

-

Sample Preparation: Accurately pipette a known volume (e.g., 10-50 µL) of the liposome suspension into a DSC sample pan. Pipette the same volume of the reference buffer into a reference pan. Seal the pans.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below the expected Tm of DSPG (e.g., 20°C).

-

Heating Scan: Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 60°C).[4]

-

Cooling Scan: Cool the sample back to the starting temperature at the same scan rate.

-

Second Heating Scan: Perform a second heating scan to check for the reversibility of the transition.

-

Data Analysis: Subtract the baseline (from a buffer-buffer scan) from the sample thermogram. The peak maximum of the endothermic transition corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).[4]

Combined Small-Angle Neutron and X-ray Scattering (SANS/SAXS) for Structural Analysis

This combined approach provides detailed information about the bilayer structure, including area per lipid and bilayer thickness.[1]

Principle:

-

SANS: Sensitive to the overall bilayer thickness due to the contrast between proteated lipids and deuterated water.

-

SAXS: Resolves the headgroup-to-headgroup distance due to the high electron density of the phosphate (B84403) groups.

Procedure Outline:

-

Sample Preparation: Prepare unilamellar vesicles of the DSPG-containing lipid mixture. For SANS, samples are typically prepared in D2O-based buffers to enhance contrast.

-

Data Acquisition: Collect scattering data using SANS and SAXS instruments.

-

Data Analysis: Simultaneously analyze the SANS and SAXS data using a scattering density profile (SDP) model. This model is based on the volume probability distributions of the different molecular components of the lipid bilayer.[1][5] The analysis yields key structural parameters like area per lipid, overall bilayer thickness, and hydrocarbon thickness.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and logical relationships.

Role in Drug Delivery and Membrane Protein Studies

The biophysical properties imparted by DSPG are leveraged in several key research and development areas.

Liposomal Drug Delivery

DSPG is a common component in liposomal formulations for drug and gene delivery.[3] Its negative charge can help to prevent aggregation of liposomes through electrostatic repulsion and can influence the interaction of the liposome with cells. The high Tm of DSPG contributes to the formation of more rigid and stable liposomes at physiological temperatures, which can lead to reduced drug leakage and longer circulation times in vivo.

Influence on Membrane Proteins

The lipid environment is known to modulate the structure and function of membrane proteins. The inclusion of anionic lipids like DSPG can influence the insertion and translocation of proteins into the membrane.[6] The negative charge of the DSPG headgroup can interact with charged residues on proteins, potentially guiding their orientation and conformation within the bilayer. While DSPG itself is not part of a specific signaling cascade in the classical sense, its modulation of the membrane's physical properties can allosterically affect the function of signaling proteins embedded within it.

Conclusion

DSPG is a phospholipid of significant interest in the study of model lipid membranes due to its profound impact on their structural, thermal, and mechanical properties. Its anionic nature and high phase transition temperature make it a versatile tool for tuning membrane characteristics. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the properties of DSPG in their work, from designing stable and effective drug delivery systems to elucidating the complex interplay between lipids and proteins in biological membranes. The provided diagrams offer a clear visual representation of key experimental workflows and the fundamental relationships governing the role of DSPG in model lipid membranes.

References

- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. lipid.phys.cmu.edu [lipid.phys.cmu.edu]